molecular formula C22H25N3O4S2 B2865593 4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-12-3

4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2865593
CAS No.: 896676-12-3
M. Wt: 459.58
InChI Key: YIMGBXFUZXGTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Activities

Researchers have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuran derivatives, were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Radioligands for Imaging

In the field of neuroimaging, compounds structurally related to the query have been synthesized for their potential as radioligands. For instance, (S,S)-CFMME and (R)-OHDMI were developed and found to be potent inhibitors of norepinephrine reuptake, suggesting their utility in imaging central norepinephrine transporters (NET) with PET, highlighting their application in diagnosing and studying neurological disorders (Schou et al., 2006).

Photodynamic Therapy for Cancer Treatment

The development of new photosensitizers for photodynamic therapy (PDT) represents another application. A study on the synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, demonstrated high singlet oxygen quantum yields. These features are critical for effective PDT, indicating the compound's potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activity. Novel quinazolinone derivatives, for example, have shown promising results against a range of microbial agents, underscoring their potential as antimicrobial therapeutics (Habib, Hassan, & El‐Mekabaty, 2013).

Serotonin-3 Receptor Antagonists

Research into serotonin-3 (5-HT3) receptor antagonists has produced benzamide derivatives with potential therapeutic applications in managing conditions like nausea and vomiting associated with chemotherapy. The development of these compounds highlights the diverse medicinal chemistry applications of benzamide derivatives and their analogs (Harada et al., 1995).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-7-12-18(29-2)19-20(15)30-22(23-19)24-21(26)16-8-10-17(11-9-16)31(27,28)25-13-5-3-4-6-14-25/h7-12H,3-6,13-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGBXFUZXGTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.